5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid
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Overview
Description
5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid is a heterocyclic compound that features both a pyrazole and a furan ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Furan Ring Formation: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite, mild acidic conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole and furan rings can interact with various enzymes or receptors through hydrogen bonding, π-π stacking, and other non-covalent interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-nitro-1H-pyrazole: Shares the pyrazole ring with a nitro group but lacks the furan ring.
2-furoic acid: Contains the furan ring but lacks the pyrazole moiety.
5-amino-1H-pyrazole: Similar to the nitro-substituted pyrazole but with an amino group instead of a nitro group.
Uniqueness
5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid is unique due to the presence of both the nitro-substituted pyrazole and the furan ring in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its individual components .
Properties
IUPAC Name |
5-[(3-nitropyrazol-1-yl)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O5/c13-9(14)7-2-1-6(17-7)5-11-4-3-8(10-11)12(15)16/h1-4H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIMZQAJDJJZHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CC2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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